molecular formula C12H14O7 B15330030 Bis (2-Hydroxyethyl) 2-Hydroxyterephthalate (BHET-OH)

Bis (2-Hydroxyethyl) 2-Hydroxyterephthalate (BHET-OH)

Cat. No.: B15330030
M. Wt: 270.23 g/mol
InChI Key: UDTYEWVUFIDJFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-hydroxyethyl) 2-hydroxyterephthalate: is an organic compound that serves as an intermediate in the production of poly(ethylene terephthalate) (PET). It is the ester of ethylene glycol and terephthalic acid. This compound is known for its role in the glycolysis reaction of PET with ethylene glycol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl) 2-hydroxyterephthalate typically involves the esterification of ethylene glycol with terephthalic acid. This process can be carried out under acidic conditions to facilitate the reaction. The reaction is usually performed at elevated temperatures to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of bis(2-hydroxyethyl) 2-hydroxyterephthalate involves a two-step process. First, terephthalic acid is esterified with ethylene glycol to form bis(2-hydroxyethyl) terephthalate. This intermediate is then further reacted to produce poly(ethylene terephthalate) (PET). The process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(2-hydroxyethyl) 2-hydroxyterephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Poly(ethylene terephthalate) (PET): The primary product formed through polycondensation.

    Terephthalic acid and ethylene glycol: Products of hydrolysis.

Scientific Research Applications

Chemistry: Bis(2-hydroxyethyl) 2-hydroxyterephthalate is widely used in the synthesis of unsaturated polyester resins and new biocompatible polymer systems. It serves as a monomer for preparing biodegradable aromatic-aliphatic copolyesters .

Biology and Medicine: Due to its excellent biocompatibility and mechanical properties, bis(2-hydroxyethyl) 2-hydroxyterephthalate and its derivatives have been investigated for potential use in biomedical applications, including drug delivery and tissue engineering .

Industry: In the industrial sector, this compound is used as a plasticizer in polyester resins and rigid or flexible polyurethanes. It also plays a role in the production of sustainable flexible packaging solutions .

Mechanism of Action

The mechanism of action of bis(2-hydroxyethyl) 2-hydroxyterephthalate primarily involves its role as a monomer in polymerization reactions. It reacts with other monomers to form long polymer chains, contributing to the mechanical and chemical properties of the resulting polymers. In biological systems, its biocompatibility allows it to interact with cellular components without causing adverse reactions .

Comparison with Similar Compounds

Uniqueness: Bis(2-hydroxyethyl) 2-hydroxyterephthalate is unique due to its dual hydroxyl groups, which make it highly reactive and suitable for various polymerization reactions. Its biocompatibility and mechanical properties also set it apart from other similar compounds .

Properties

Molecular Formula

C12H14O7

Molecular Weight

270.23 g/mol

IUPAC Name

bis(2-hydroxyethyl) 2-hydroxybenzene-1,4-dicarboxylate

InChI

InChI=1S/C12H14O7/c13-3-5-18-11(16)8-1-2-9(10(15)7-8)12(17)19-6-4-14/h1-2,7,13-15H,3-6H2

InChI Key

UDTYEWVUFIDJFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)OCCO)O)C(=O)OCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.